Oximonam
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Overview
Description
Oximonam is a monocyclic β-lactam (monobactam) antibacterial compound. It belongs to the class of oximes, which are nitrogen-containing organic compounds. Oximes are known for their diverse biological and pharmacological applications, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oximonam can be synthesized through the reaction of hydroxylamine with an aldehyde, ketone, or quinone. The general structure of oximes is X\Y/C= N―OH, where X and Y are hydrogen atoms or organic groups derived by removal of a hydrogen atom from an organic compound . A convenient method for the preparation of oximes involves the use of calcium oxide as a reagent, which reacts with various types of ketones and aldehydes under mild conditions to give the corresponding oximes in quantitative yields .
Industrial Production Methods: The industrial production of oximes, including this compound, often involves the use of hydroxylamine and sulfuric acid as catalysts. The classical process for oxime production starts from ketones and aldehydes and has been optimized for large-scale applications . For example, the production of cyclohexanone oxime, a key intermediate for the production of nylon 6, involves the liquid-phase ammoximation of cyclohexanone using ammonia and hydrogen peroxide as the oxidizing agent and titanium silicalite as the catalyst .
Chemical Reactions Analysis
Types of Reactions: Oximonam undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to form nitriles.
Reduction: Oximes can be reduced to form amines.
Substitution: Oximes can undergo substitution reactions to form amides through the action of strong acids or phosphorus pentachloride.
Common Reagents and Conditions:
Oxidation: Hydrogen-donating reagents.
Reduction: Hydrogen or other reducing substances.
Substitution: Strong acids or phosphorus pentachloride.
Major Products:
Nitriles: Formed from the oxidation of oximes.
Amines: Formed from the reduction of oximes.
Scientific Research Applications
Oximonam has a wide range of scientific research applications, including:
Chemistry: Used as intermediates for the synthesis of various pharmacological derivatives.
Biology: Acts as an antibacterial agent against Gram-positive and Gram-negative pathogens.
Medicine: Used as an antidote for organophosphate poisoning by reactivating the enzyme acetylcholinesterase.
Industry: Used in the production of nylon 6 through the transformation of cyclohexanone oxime to caprolactam
Mechanism of Action
The mechanism of action of oximonam involves its ability to reactivate the enzyme acetylcholinesterase, which is inhibited by organophosphates. This reactivation is achieved through the formation of a complex between the oxime and the enzyme, leading to the removal of the organophosphate from the enzyme’s active site .
Comparison with Similar Compounds
Oximonam is unique among oximes due to its monocyclic β-lactam structure. Similar compounds include:
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used as a standard antidote for organophosphate poisoning.
HI-6: A potent oxime used for the same purpose.
Trimedoxime and Methoxime: Other oximes with similar applications.
This compound’s uniqueness lies in its specific structure and its broad-spectrum antibacterial activity, making it a valuable compound in both medicinal and industrial applications.
Properties
Molecular Formula |
C12H15N5O6S |
---|---|
Molecular Weight |
357.35 g/mol |
IUPAC Name |
2-[(2S,3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid |
InChI |
InChI=1S/C12H15N5O6S/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)/b16-9+/t5-,8-/m0/s1 |
InChI Key |
FJKOYBHMMTVFHK-PCUNJQOPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1OCC(=O)O)NC(=O)/C(=N/OC)/C2=CSC(=N2)N |
Canonical SMILES |
CC1C(C(=O)N1OCC(=O)O)NC(=O)C(=NOC)C2=CSC(=N2)N |
Synonyms |
oximonam SQ 82291 SQ-82291 |
Origin of Product |
United States |
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